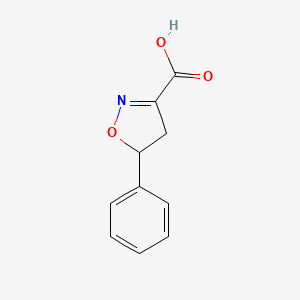

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRODIKIAQUNGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517597 | |

| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10313-27-6 | |

| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthesis is the highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind key procedural choices to ensure reproducibility and high yields. The guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical and scientifically grounded approach to synthesizing this valuable isoxazoline derivative.

Introduction: The Significance of the Isoxazoline Scaffold

Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which are prevalent structures in a multitude of biologically active molecules and approved pharmaceutical agents.[1][2] Their rigid, three-dimensional structure and capacity for diverse functionalization make them privileged scaffolds in modern drug design. The target molecule, this compound, is particularly valuable. The phenyl group at the 5-position provides a key hydrophobic interaction point, while the carboxylic acid at the 3-position serves as a versatile synthetic handle for creating libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[3][4][5]

The most reliable and widely adopted method for constructing the 4,5-dihydro-1,2-oxazole (or 2-isoxazoline) ring system is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[6][7][8][9] This guide will focus exclusively on this powerful and convergent strategy.

The Core Synthetic Strategy: [3+2] Cycloaddition

The synthesis hinges on the 1,3-dipolar cycloaddition, a pericyclic reaction that involves a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). In this specific synthesis:

-

The 1,3-Dipole is an in situ generated nitrile oxide, ethoxycarbonylformonitrile oxide.

-

The Dipolarophile is styrene, an alkene that provides the C4-C5 fragment of the ring and the 5-phenyl substituent.

The reaction proceeds in a concerted fashion to regioselectively form the five-membered isoxazoline ring, followed by a simple hydrolysis step to yield the final product.

Caption: Overall two-step synthetic workflow.

Mechanistic Considerations and Causality

In Situ Generation of the Nitrile Oxide

Nitrile oxides are highly reactive intermediates. If generated in high concentrations, they readily dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), significantly reducing the yield of the desired cycloaddition product.[6][7] To circumvent this, the nitrile oxide is generated in situ from a stable precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate.[10][11][12] A non-nucleophilic organic base, such as triethylamine (TEA), is used to dehydrohalogenate the precursor at a controlled rate. By adding the precursor solution slowly to the reaction mixture containing the alkene (styrene) and the base, the concentration of the free nitrile oxide is kept low at all times, ensuring it is preferentially trapped by the dipolarophile.

Caption: In situ generation and trapping of the nitrile oxide.

Regioselectivity of the Cycloaddition

The reaction between ethoxycarbonylformonitrile oxide and styrene is highly regioselective, yielding the 5-phenyl-substituted isoxazoline almost exclusively. This outcome is dictated by Frontier Molecular Orbital (FMO) theory. The primary orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The orbital coefficients are largest on the terminal carbon of the styrene double bond and the carbon atom of the nitrile oxide, leading to the formation of the C5-C(Phenyl) bond and yielding the desired regioisomer.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagent Summary

| Reagent | M.W. ( g/mol ) | Role |

| Styrene | 104.15 | Dipolarophile |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | Nitrile Oxide Precursor |

| Triethylamine (TEA) | 101.19 | Non-nucleophilic Base |

| Sodium Hydroxide (NaOH) | 40.00 | Hydrolysis Reagent |

| Diethyl Ether / Toluene | - | Reaction Solvent |

| Tetrahydrofuran (THF) / Water | - | Hydrolysis Solvent |

| Hydrochloric Acid (HCl) | 36.46 | Acidification Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |

Protocol 1: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 eq) and diethyl ether (or toluene) as the solvent.

-

Addition of Base: Add triethylamine (1.1 eq) to the flask.

-

Precursor Addition: In a separate beaker, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.05 eq) in the same solvent.[11] Transfer this solution to a dropping funnel.

-

Reaction: Add the precursor solution dropwise to the stirred styrene solution over 1-2 hours at room temperature. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of styrene using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude ester can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure ethyl ester as a solid or oil.[13][14]

Protocol 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

-

Monitoring: Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 2-4 hours).

-

Workup:

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly acidify the solution to pH 1-2 by adding cold 2M HCl. A white precipitate of the carboxylic acid will form.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound as a white solid.[15]

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, paying close attention to the characteristic signals of the diastereotopic protons on C4 and the methine proton on C5 of the isoxazoline ring.[16]

-

Mass Spectrometry: To confirm the molecular weight (191.18 g/mol ).[15]

-

FT-IR Spectroscopy: To identify key functional groups, such as the C=N of the isoxazoline and the broad O-H and C=O stretches of the carboxylic acid.

-

Melting Point: To assess purity.

Conclusion and Outlook

The synthetic route described provides a robust and reliable method for producing this compound. The cornerstone of this process, the 1,3-dipolar cycloaddition, offers high efficiency and excellent control over regioselectivity. The resulting product is not merely a synthetic target but a versatile platform for further chemical exploration. The carboxylic acid functionality is primed for derivatization, enabling access to a wide range of analogs for screening in drug discovery programs targeting various diseases, from infectious agents to inflammatory conditions.[1][3] The principles and protocols outlined in this guide empower researchers to confidently synthesize this valuable building block for the advancement of medicinal chemistry.

References

-

Wikipedia. Benzaldehyde oxime. [Link]

-

MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

-

PrepChem.com. Preparation of benzaldoxime. [Link]

-

National Institutes of Health (NIH). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

-

Synthesis of benzaldeheyde oxime under various experimental conditions. [Link]

- Google Patents. Microwave synthesis method of benzaldehyde oxime compound.

-

MDPI. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. [Link]

-

Semantic Scholar. O-ETHOXYCARBONYL HYDROXIMOYL CHLORIDE AS NITRILE OXIDE PRECURSOR. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

-

ResearchGate. In situ generated nitrile oxides from hydroximoyl chloride or oxime derivatives.... [Link]

-

ResearchGate. 1,3-Dipolar cycloaddition reaction of nitrile oxides. [Link]

-

ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. [Link]

-

ResearchGate. The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. [Link]

-

Organic Letters. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. [Link]

-

SpectraBase. ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]

-

National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ProQuest. THE SYNTHESIS AND REACTIONS OF 5-PHENYL-2-ISOXAZOLINE-3-CARBOXYLIC ACID AND RELATED COMPOUNDS. [Link]

-

ScienceDirect. Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. [Link]

-

PubMed. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. [Link]

-

ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3. [Link]

-

SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

-

Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

-

PubMed. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. [Link]

-

National Institutes of Health (NIH). Asymmetric Synthesis of Functionalized 2-Isoxazolines. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

-

ResearchGate. Synthesis of isoxazoline-3-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. [Link]

-

Pharmacia. Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. [Link]

-

Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

-

Patsnap Eureka. Method for synthesizing isoxadifen-ethyl intermediate 2-chloro-2-hydroxyiminoacetic acid ethyl ester. [Link]

-

ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

- Google Patents. Synthetic method of herbicide safener isoxadifen-ethyl.

-

PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]

-

Arkivoc. Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. [Link]

-

National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

-

MDPI. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [cora.ucc.ie]

- 6. mdpi.com [mdpi.com]

- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]

- 11. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 2-Chloro-2-(hydroxyimino)acetate | 14337-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. scbt.com [scbt.com]

- 16. ijpcbs.com [ijpcbs.com]

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring system, represents a class of five-membered heterocycles that are of significant interest to the scientific community. These structures are considered "privileged scaffolds" in drug design and synthesis due to their prevalence in a wide array of biologically active compounds and natural products.[1][2][3] The isoxazoline framework is a key feature in molecules exhibiting antiviral, antitubulin, and anti-inflammatory properties.[3]

This technical guide focuses on a specific derivative, This compound . This molecule combines the stable heterocyclic core with a phenyl group that can engage in various intermolecular interactions and a carboxylic acid handle that allows for extensive chemical modification. These features make it a valuable building block and synthetic intermediate for creating more complex molecules, particularly in the field of medicinal chemistry and drug development.[4] This document serves as a comprehensive resource on its chemical properties, established and theoretical synthetic routes, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The chemical identity and characteristics of this compound are foundational to its application in synthesis.

Core Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [5] |

| Molecular Weight | 191.18 g/mol | [5] |

| IUPAC Name | This compound | |

| CAS Number | Not available in cited sources | |

| Appearance | Expected to be a crystalline solid |

Solubility and Stability

The molecule possesses both a nonpolar phenyl ring and a polar carboxylic acid group, suggesting moderate solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, and limited solubility in water. The presence of the carboxylic acid allows for deprotonation with a base to form a water-soluble carboxylate salt.

While the isoxazoline ring is generally stable, related heterocyclic carboxylic acids can be susceptible to degradation. Analogous 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[6][7] Therefore, it is advisable to store this compound in a cool, dry, and inert environment to prevent potential degradation.

Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not detailed in the provided literature, a theoretical profile can be constructed based on its structure and data from analogous compounds.[1][2][8]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm range). The protons on the heterocyclic ring would appear as a complex multiplet system due to their diastereotopicity and coupling: a methine proton at C5 (benzylic position, likely δ 5.5-6.0 ppm) and two methylene protons at C4 (likely δ 3.0-4.0 ppm). A broad singlet for the acidic carboxylic acid proton would appear far downfield (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~170 ppm), the C=N carbon of the isoxazoline ring (~155-160 ppm), aromatic carbons (125-140 ppm), the C5 carbon bearing the phenyl group (~80-85 ppm), and the C4 methylene carbon (~40-45 ppm).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=N stretch of the isoxazoline ring (~1600-1650 cm⁻¹), and aromatic C-H and C=C stretches.[1][2]

-

Mass Spectrometry (MS): In positive ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 192.06.

Synthesis and Mechanistic Insights

The construction of the 5-substituted isoxazoline ring is most efficiently achieved through a [3+2] cycloaddition reaction.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The cornerstone for synthesizing 3,5-disubstituted isoxazolines is the 1,3-dipolar cycloaddition reaction between an alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[3][9] For the target molecule, this involves the reaction of styrene with a nitrile oxide derived from a glyoxylic acid equivalent.

The nitrile oxide is highly reactive and is typically generated in situ from a more stable precursor, such as a hydroximoyl chloride (e.g., chlorooximidoacetic acid), by dehydrohalogenation with a non-nucleophilic base like triethylamine. The reaction proceeds with high regioselectivity, where the oxygen of the nitrile oxide adds to the more substituted carbon of the styrene double bond, leading to the desired 5-phenyl-substituted regioisomer.

Caption: Synthetic pathway via 1,3-dipolar cycloaddition.

Alternative Synthetic Considerations

While 1,3-dipolar cycloaddition is the most direct method, other strategies exist. The final carboxylic acid can be obtained via hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester.[10] This two-step approach (cycloaddition to form the ester, followed by hydrolysis) can be advantageous for purification and handling.

It is important to note that other routes, such as the nucleophilic addition of ketene acetals to activated isoxazoles, have been explored for similar structures. However, when the 5-position is substituted with an electron-donating group like phenyl, this method can lead to a competing intramolecular cyclization to form a lactone, making it a less direct path to the desired carboxylic acid.[1][2]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two primary reactive sites: the carboxylic acid group and the isoxazoline ring.

-

Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for derivatization.

-

Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HBTU) can generate a diverse library of amides, a critical transformation in drug discovery.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.

-

-

Reactions of the Isoxazoline Ring: The heterocyclic ring is relatively stable but can be strategically opened.

-

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Pd/C) can cleave the N-O bond, opening the ring to form a γ-hydroxy amino acid derivative. This transformation provides access to a different class of valuable chiral building blocks.

-

Applications in Research and Drug Development

The title compound is a valuable scaffold for several reasons:

-

Core for Bioactive Molecules: The isoxazole and isoxazoline motifs are present in numerous pharmaceuticals.[3] Derivatives of phenyl-oxazole carboxylic acids have been investigated as potent inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and diacylglycerol acyltransferase-1 (DGAT-1), relevant for treating inflammatory diseases and metabolic disorders, respectively.[11][12]

-

Versatile Synthetic Intermediate: As a bifunctional molecule, it serves as an excellent starting point for the synthesis of more complex compounds. The defined stereocenter at the C5 position (if a chiral synthesis is employed) makes it an attractive building block for asymmetric synthesis, similar to how other chiral oxazoline carboxylic acids are used as intermediates for major drugs like Paclitaxel.[4]

-

Fragment-Based Drug Discovery: The molecule itself can be used in fragment-based screening campaigns to identify new binding motifs for protein targets of therapeutic interest.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of related isoxazoline carboxylic acids.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the formation of the isoxazoline ring from styrene and an in situ generated nitrile oxide.

-

Setup: To a solution of chlorooximidoacetic acid (1.0 eq) and styrene (1.1 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.2 eq) in the same solvent via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with 1 M HCl (aq) followed by brine.

-

Extraction: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Saponification of an Ester Precursor

This protocol describes the hydrolysis of an ethyl ester to the final carboxylic acid.[10]

-

Setup: Dissolve ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Hydrolysis: Add an aqueous solution of a base, such as potassium hydroxide (KOH, 3.0 eq) or lithium hydroxide (LiOH), to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 using 6 M HCl (aq). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water.

-

Drying: Dry the collected solid under vacuum to yield the target carboxylic acid.

Safety and Handling

Based on GHS classifications for structurally related compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its primary route of synthesis via 1,3-dipolar cycloaddition is robust and regioselective. The presence of a reactive carboxylic acid handle allows for extensive derivatization, enabling its use as a versatile building block for constructing complex molecular architectures. Given the established biological importance of the isoxazoline scaffold, this compound serves as a valuable platform for the development of novel therapeutics and other functional organic materials.

References

- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(iii), 197-209.

- Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.

-

PubChem. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

- Al-Hourani, B. J. et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.

-

Kumar, V. et al. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]

-

Jat, R. S. et al. (n.d.). Synthesis of isoxazoline‐3‐carboxylate. ResearchGate. [Link]

-

PubChem. (n.d.). 4,5-Dihydro-1,2-oxazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

El-Sayed, M. A.-A. et al. (2006). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. PubMed. [Link]

-

Request PDF. (n.d.). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. [Link]

-

Schuppe, M. A. et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

-

Tang, R. et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

-

An, R. et al. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]

-

Srivastava, R. M. et al. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

Schuppe, M. A. et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Synthesis: Understanding the Role of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid in Drug Creation. Pharmaffiliates. [Link]

Sources

- 1. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4,5-Dihydro-1,2-oxazole-3-carboxylic acid | C4H5NO3 | CID 642418 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS No. 10313-27-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and characterization, with a particular focus on the underlying scientific principles and experimental methodologies. Additionally, it explores the known and potential biological activities of the isoxazoline scaffold, offering insights for its application in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical guidance.

Introduction and Chemical Identity

This compound, also known as 5-phenylisoxazoline-3-carboxylic acid, is a five-membered heterocyclic compound featuring a phenyl group at the 5-position and a carboxylic acid at the 3-position of the 4,5-dihydro-1,2-oxazole ring. The isoxazoline ring system is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] The presence of both a chiral center at the C5 position and a modifiable carboxylic acid group makes this molecule an attractive building block for the synthesis of more complex and potentially bioactive molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 10313-27-6 | BLDpharm[2] |

| Molecular Formula | C₁₀H₉NO₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 191.18 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | This compound | |

| Synonyms | 5-Phenylisoxazoline-3-carboxylic acid | |

| Canonical SMILES | C1=CC=C(C=C1)C2CC(=NO2)C(=O)O |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process involving an initial 1,3-dipolar cycloaddition reaction to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate

The core isoxazoline ring is constructed via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). In this specific synthesis, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate (the precursor to the 1,3-dipole) and styrene (the dipolarophile).

Diagram 1: Synthesis of Ethyl 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Caption: Reaction scheme for the synthesis of the ethyl ester intermediate.

Experimental Protocol: Synthesis of Ethyl 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate

-

Reactant Preparation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate and styrene in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Base Addition: Slowly add a base, such as triethylamine, to the reaction mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide from the chloro-oxime precursor.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.[3][4]

Diagram 2: Hydrolysis of the Ethyl Ester

Caption: Saponification of the ethyl ester to the final carboxylic acid.

Experimental Protocol: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

-

Heating: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, monitoring by TLC.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with a dilute strong acid, such as hydrochloric acid. This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Spectroscopic Characterization

The structure of this compound and its intermediates can be confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry.

Table 2: Expected Spectroscopic Data

| Technique | Key Expected Signals |

| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.5 ppm) - Proton at C5 (dd) - Protons at C4 (two dd) - Carboxylic acid proton (broad singlet, >10 ppm) |

| ¹³C NMR | - Carbonyl carbon (~160-170 ppm) - Aromatic carbons (~125-140 ppm) - C3 and C5 of the isoxazoline ring - C4 of the isoxazoline ring |

| IR | - O-H stretch of carboxylic acid (~2500-3300 cm⁻¹, broad) - C=O stretch of carboxylic acid (~1700 cm⁻¹) - C=N stretch of isoxazoline (~1600 cm⁻¹) - Aromatic C-H and C=C stretches |

| Mass Spec (ESI-) | [M-H]⁻ peak at m/z 190.05 |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and other experimental conditions.

Potential Applications in Drug Discovery

The isoxazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. Derivatives of isoxazolines have demonstrated a wide range of biological activities, including:

-

Anticancer: Some isoxazoline derivatives have shown cytotoxicity against various cancer cell lines.[2]

-

Antiviral: Certain bicyclic isoxazoline derivatives have exhibited activity against influenza viruses.[2]

-

Antibacterial and Antifungal: The isoxazoline ring has been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

-

Anti-inflammatory: Some isoxazole derivatives have been investigated for their anti-inflammatory properties.[5]

-

Enzyme Inhibition: Derivatives of the related 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout.[6]

The presence of the carboxylic acid moiety in this compound provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of new compounds for biological screening. This makes it a valuable starting material for the development of novel drug candidates.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, based on the robust 1,3-dipolar cycloaddition reaction, is well-established, providing a reliable route to this valuable building block. The inherent biological activities associated with the isoxazoline scaffold, coupled with the synthetic tractability of the carboxylic acid functional group, position this molecule as a key starting point for the development of new therapeutic agents targeting a range of diseases. This guide has provided a detailed overview of its synthesis, characterization, and potential applications to aid researchers in their endeavors to explore the full potential of this promising compound.

References

-

Belskaya, N. P., et al. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 25(21), 5087. Available at: [Link]

-

Chemguide. Hydrolysis of Esters. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available at: [Link]

-

Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724. Available at: [Link]

-

Al-Rawashdeh, N. A., et al. (2006). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 339(1), 32-40. Available at: [Link]

-

Brandi, A., et al. (2002). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry, 13(21), 2329-2336. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid molecular weight

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid

Executive Summary

This technical guide provides a detailed analysis of the molecular weight and associated physicochemical properties of this compound. This compound belongs to the isoxazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. This document outlines the theoretical basis for its molecular weight, protocols for experimental verification, and the scientific context of its structural components. With a molecular formula of C₁₀H₉NO₃ and a calculated average molecular weight of 191.18 g/mol , this molecule's properties are critical for its potential application in pharmacological research.[1][2] This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound for synthesis, characterization, and application.

Compound Identification and Structure

Accurate identification is the cornerstone of chemical research. This section details the fundamental identifiers for this compound.

-

Systematic Name: this compound

-

Common Synonyms: 5-Phenylisoxazoline-3-carboxylic acid

-

Molecular Formula: C₁₀H₉NO₃

The structure consists of a five-membered dihydrogenated oxazole ring, known as an isoxazoline ring. A phenyl group is attached at the 5-position, and a carboxylic acid functional group is present at the 3-position. The presence of a chiral center at the C5 position means the compound can exist as enantiomers (R and S forms).

Molecular Weight Determination

The molecular weight is a fundamental property derived from the compound's atomic composition. It is crucial for stoichiometric calculations in synthesis and for interpretation of analytical data.

Theoretical Molecular Weight Calculation

The average molecular weight (often denoted as MW) is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. The molecular formula C₁₀H₉NO₃ is broken down as follows:

| Element | Symbol | Atom Count | Average Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.110 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 191.186 |

Based on this, the average molecular weight of this compound is 191.18 g/mol .[1][2]

Isotopic Distribution and Exact Mass

For high-resolution mass spectrometry (HRMS), the monoisotopic mass (or exact mass) is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

-

Exact Mass Calculation: (10 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 191.058244 Da

This precise value is what researchers would expect to observe in HRMS analyses, allowing for unambiguous formula determination.

Experimental Verification of Molecular Mass

Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the definitive technique for determining the molecular mass of a synthesized or isolated compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a standard method for verifying the molecular mass of the title compound.

Objective: To confirm the molecular mass of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode Selection:

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid moiety is acidic and readily loses a proton (H⁺), making negative ion mode highly suitable. The expected ion would be observed at m/z 190.05098.

-

Positive Ion Mode ([M+H]⁺): While less likely for a strong acid, protonation can occur, typically on the nitrogen or oxygen atoms. The expected ion would be at m/z 192.06551. In the presence of sodium salts, a sodium adduct [M+Na]⁺ at m/z 214.04019 may also be observed.[6]

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).

-

Data Analysis: Compare the observed m/z value from the high-resolution spectrum with the calculated exact mass. A mass accuracy of <5 ppm (parts per million) provides high confidence in the elemental composition.

Caption: Workflow for molecular mass verification using ESI-MS.

Physicochemical Context and Significance

The molecular weight and structure of a compound are intrinsically linked to its function, particularly in a drug development context.

The Isoxazoline Scaffold in Drug Discovery

The isoxazoline ring is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, three-dimensional structure is advantageous for creating specific interactions with biological targets.[7] This class of compounds has demonstrated a wide range of biological activities, including use as insecticides and potential therapeutics.[8]

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in over 450 marketed drugs. Its ability to donate a proton allows it to form strong ionic interactions (salt bridges) with basic residues (like lysine or arginine) in protein binding sites. However, its ionized state at physiological pH can also present challenges, such as:

-

Reduced Membrane Permeability: The negative charge can hinder passive diffusion across biological membranes, like the blood-brain barrier.

-

Metabolic Liabilities: Carboxylic acids can undergo metabolic processes like glucuronidation, which can sometimes lead to toxicity issues.

Understanding these properties is crucial for drug development professionals when designing new molecular entities.

Structure-Property Relationships

Small modifications to a chemical structure can significantly alter its molecular weight and other properties. Comparing the title compound to related structures illustrates this principle.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Difference from Target |

| This compound | C₁₀H₉NO₃ | 191.18 | Reference Compound |

| 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | Phenyl at C3, Methyl & COOH at C5 |

| (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | C₁₆H₁₃NO₃ | 267.28 | Different isomer (oxazole), additional phenyl group |

| 3-(2-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C₁₀H₉NO₄ | 207.18 | Phenyl at C3 with OH, COOH at C5 |

Data sourced from multiple chemical databases.[9][10][11]

Conclusion

This compound is a heterocyclic compound with a calculated average molecular weight of 191.18 g/mol and a monoisotopic mass of 191.058244 Da . These fundamental values are critical for its synthesis, purification, and analytical characterization. The presence of the isoxazoline scaffold and the carboxylic acid moiety places this compound within a class of molecules with significant potential for biological activity, while also presenting well-understood challenges for drug design. Experimental verification, primarily through high-resolution mass spectrometry, is an essential step to confirm its identity and purity in any research or development setting.

References

-

PubChem. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Available from: [Link]

-

Abbas, F. A., et al. SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 2014. Available from: [Link]

-

Arkat USA, Inc. Synthesis of novel isoxazoline and isoxazolidine derivatives. Available from: [Link]

-

ChemBK. (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. Available from: [Link]

-

Godyń, J., et al. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Veterinary Research, 2021. Available from: [Link]

-

Pospisilova, M., et al. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Earth and Space Chemistry, 2020. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 5-苯基-3-异噁唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. chemscene.com [chemscene.com]

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions have established it as a privileged scaffold in the design of novel therapeutic agents.[1] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide provides a comprehensive exploration of these activities, delving into the mechanisms of action, quantitative efficacy, and the critical experimental protocols utilized in their evaluation.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoxazole derivatives have emerged as potent anticancer agents, employing a variety of mechanisms to halt tumor progression and induce cancer cell death.[2] Key strategies include the induction of apoptosis, inhibition of crucial cell cycle regulators like protein kinases, and disruption of microtubule dynamics.[1][4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often achieved by targeting key proteins in apoptotic signaling pathways. For instance, some isoxazole-containing compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[5]

Caption: Intrinsic apoptosis pathway modulated by isoxazole derivatives.

Quantitative Anticancer Activity of Isoxazole Derivatives

The potency of isoxazole derivatives against various cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin-Isoxazole Hybrid | MCF-7 (Breast Cancer) | 3.97 | [6] |

| Tetrazole-based Isoxazolines | A549 (Lung Cancer) | 1.49 - 1.51 | [3] |

| 4-phenoxy-phenyl isoxazole | A549 (Human Lung Carcinoma) | 0.22 | [7] |

| 4-phenoxy-phenyl isoxazole | HepG2 (Human Liver Carcinoma) | 0.26 | [7] |

| 4-phenoxy-phenyl isoxazole | MDA-MB-231 (Human Breast Adenocarcinoma) | 0.21 | [7] |

| Indole C-glycoside Hybrids | MDA-MB-231 (Breast Cancer) | 22.3 - 35.5 | [8] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isoxazole scaffold is a key component in several clinically important antimicrobial agents, such as sulfamethoxazole.[9] Derivatives of isoxazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of isoxazole derivatives often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. For example, sulfonamide-containing isoxazoles like sulfamethoxazole are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Without folic acid, bacteria cannot synthesize nucleic acids and other essential metabolites, leading to growth inhibition.

Quantitative Antimicrobial Activity of Isoxazole Derivatives

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli | 95 - 117 | [10] |

| N3, N5-di(substituted)isoxazole-3,5-diamines | S. aureus | 100 - 110 | [10] |

| Substituted Isoxazoles | C. albicans | 6 - 60 | [11] |

| Substituted Isoxazoles | B. subtilis | 10 - 80 | [11] |

| Substituted Isoxazoles | E. coli | 30 - 80 | [11] |

| Chroman-isoxazole Hybrids | P. aeruginosa | 5 - 10 | [12] |

III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Certain isoxazole derivatives, such as the selective COX-2 inhibitor valdecoxib, are potent anti-inflammatory agents.[9] Their mechanism of action primarily involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[3]

Mechanism of Action: Inhibition of COX and LOX Enzymes

Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response. By inhibiting these enzymes, isoxazole derivatives can effectively reduce inflammation.

Caption: Inhibition of inflammatory pathways by isoxazole derivatives.

Quantitative Anti-inflammatory Activity of Isoxazole Derivatives

The anti-inflammatory potency of isoxazole derivatives is determined by their IC50 values against COX and LOX enzymes.

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Dihydropyrimidin-isoxazole Hybrid (C3) | COX-2 | 0.93 | [13] |

| Dihydropyrimidin-isoxazole Hybrid (C5) | COX-2 | 0.85 | [13] |

| Dihydropyrimidin-isoxazole Hybrid (C6) | COX-2 | 0.51 | [13] |

| Dihydropyrimidin-isoxazole Hybrid (C3) | 5-LOX | 8.47 | [14][15] |

| Dihydropyrimidin-isoxazole Hybrid (C5) | 5-LOX | 10.48 | [14][15] |

| Dihydropyrimidin-isoxazole Hybrid (C6) | 5-LOX | 18.87 | [5][16] |

IV. Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Emerging research highlights the potential of isoxazole derivatives in the treatment of neurodegenerative disorders.[2][3] Their neuroprotective effects stem from a variety of mechanisms, including antioxidant activity, inhibition of monoamine oxidases (MAO), and modulation of signaling pathways that protect neurons from damage.[17][18]

Mechanism of Action: A Multifaceted Approach to Neuroprotection

Isoxazole derivatives can protect neurons through several mechanisms:

-

Antioxidant Activity: Some derivatives can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses through the activation of the Nrf2 pathway, thereby protecting neurons from oxidative stress-induced damage.[17][19]

-

MAO Inhibition: Inhibition of monoamine oxidases (MAO-A and MAO-B) by certain isoxazole derivatives can increase the levels of neurotransmitters in the brain and reduce the production of neurotoxic byproducts.[18][20]

-

Anti-amyloid Aggregation: Some isoxazole-containing compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[6][21][22]

Quantitative Neuroprotective Activity of Isoxazole Derivatives

The neuroprotective efficacy of isoxazole derivatives can be assessed by their ability to protect neuronal cells from various insults, with the half-maximal effective concentration (EC50) being a common metric.

| Compound/Derivative Class | Neuroprotective Assay | EC50 (µM) | Reference |

| Chroman-isoxazole Hybrid (17) | Protection against oxidative stress in HT22 cells | ~0.3 | [23] |

| Chroman-isoxazole Hybrid (18) | Protection against oxidative stress in HT22 cells | ~0.3 | [23] |

| Chroman-isoxazole Hybrid (20) | Protection against oxidative stress in HT22 cells | ~0.3 | [23] |

V. Modulation of Key Signaling Pathways

The diverse biological activities of isoxazole derivatives are often rooted in their ability to modulate critical intracellular signaling pathways. The Wnt/β-catenin and Hedgehog pathways, which are crucial in both development and disease, are notable targets.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a vital role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain isoxazole derivatives have been shown to modulate this pathway. For example, Isoxazole 9 (ISX9) has been identified as an agonist of the Wnt/β-catenin pathway by targeting Axin1, leading to the stabilization of β-catenin.[24]

Caption: Canonical Wnt/β-catenin signaling pathway and the intervention by ISX9.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is essential for embryonic development, and its aberrant activation is implicated in several types of cancer. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and target gene expression. Some isoxazole derivatives have been investigated as potential inhibitors of this pathway.

Caption: Hedgehog signaling pathway, a potential target for isoxazole derivatives.

VI. Experimental Protocols

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][23][25][26]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[19]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the isoxazole derivative onto the agar surface.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

-

Interpretation: Compare the zone diameters to established standards to classify the bacterium as susceptible, intermediate, or resistant to the compound.

Enzyme Inhibition Assay (General Spectrophotometric Protocol)

This protocol provides a general framework for determining the inhibitory activity of isoxazole derivatives against a specific enzyme using a spectrophotometer.[4][12][27][28][29]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, the isoxazole inhibitor (at various concentrations), and an appropriate assay buffer.

-

Pre-incubation: In a microplate well or cuvette, mix the enzyme with the inhibitor solution and allow them to pre-incubate for a short period to permit binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using a spectrophotometer at a wavelength where the product absorbs light, but the substrate does not (or vice versa).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of compounds with a wide array of biological activities, targeting diverse diseases from cancer and infections to inflammatory conditions and neurodegenerative disorders. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are paramount for the successful development of new isoxazole-based therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives [ouci.dntb.gov.ua]

- 6. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 10. Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Design , Molecular Modeling and Grinding Preparation of Some Isoxazole Derivatives as COX2 Inhibitors [repository.sustech.edu]

- 27. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its biological activities and potential applications in drug discovery, grounded in authoritative scientific literature.

Introduction: The Significance of the Isoxazoline Scaffold

The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and insecticidal properties.[1][2] The incorporation of a phenyl group at the 5-position and a carboxylic acid at the 3-position, as in this compound, offers a unique combination of lipophilicity and functionality, making it an attractive starting point for the design of novel therapeutic agents.

Synthesis and Chemical Properties

The primary and most versatile method for the synthesis of the 4,5-dihydro-1,2-oxazole (isoxazoline) ring system is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[3][4][5] This reaction involves the concertedly regioselective addition of a nitrile oxide to an alkene.

General Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis of this compound and its esters typically proceeds via the in-situ generation of benzonitrile oxide from benzaldoxime, which then reacts with an appropriate acrylate derivative.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate

-

To a stirred solution of benzaldoxime (1.0 mmol) and ethyl acrylate (1.2 mmol) in a suitable solvent (e.g., dichloromethane or THF), an oxidant such as N-chlorosuccinimide (NCS) or diacetoxyiodobenzene (DIB) is added portion-wise at room temperature.[3]

-

The reaction mixture is stirred for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

The purified ethyl ester (1.0 mmol) is dissolved in a mixture of THF and water.

-

Lithium hydroxide (LiOH) monohydrate (2-3 equivalents) is added, and the mixture is stirred at room temperature until the ester is completely consumed (monitored by TLC).

-

The reaction mixture is diluted with water and acidified to pH 2-3 with dilute HCl.

-

The precipitated product is collected by filtration, washed with cold water, and dried to yield this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound and its close analogs are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [6] |

| Molecular Weight | 191.18 g/mol | [6] |

| Appearance | Off-white solid (expected) | - |

| Melting Point | Not reported | - |

Spectroscopic Data (for Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate)

Spectroscopic data is crucial for the characterization of the synthesized compound. While data for the carboxylic acid is not available, the data for its ethyl ester provides key structural information.[7]

-

¹H NMR (CDCl₃): Expected signals would include multiplets for the phenyl protons, a characteristic ABX system for the diastereotopic protons at C4 and the proton at C5 of the isoxazoline ring, and signals for the ethyl group.

-

¹³C NMR (CDCl₃): Characteristic signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, and the carbons of the isoxazoline ring are expected.

-

IR (KBr): Key absorption bands would include those for the C=O stretching of the ester, C=N stretching of the isoxazoline ring, and C-H stretching of the aromatic and aliphatic portions.

-

Mass Spectrometry (GC-MS): The molecular ion peak corresponding to the mass of the ethyl ester would be observed.[7]

Biological Activities and Mechanism of Action

The isoxazoline scaffold is a versatile pharmacophore, and its derivatives have shown a wide array of biological activities.

Caption: Diverse biological activities of the isoxazoline scaffold.

Insecticidal Activity: GABA Receptor Antagonism

A primary and well-characterized mechanism of action for many isoxazoline derivatives is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects.[1][8][9][10] By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and death of the insect.[2][10] This mechanism shows high selectivity for insect GABA receptors over mammalian receptors, contributing to the favorable safety profile of isoxazoline-based insecticides.[8][10]

Anti-inflammatory and Enzyme Inhibitory Potential

Derivatives of isoxazole and oxazole carboxylic acids have demonstrated significant potential as inhibitors of various enzymes implicated in disease.

-

Xanthine Oxidase Inhibition: Certain 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in gout.[11]

-

Phosphodiesterase 4 (PDE4) Inhibition: Phenyl-substituted oxazole carboxylic acid derivatives have been identified as inhibitors of PDE4, a key enzyme in the inflammatory cascade, suggesting their potential in treating inflammatory diseases like asthma and COPD.[12] One such derivative exhibited an IC₅₀ value of 1.4 µM against PDE4.[12]

-

SARS-CoV-2 Papain-like Protease (PLpro) Inhibition: Recent studies have explored 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety as inhibitors of SARS-CoV-2 PLpro, a crucial enzyme for viral replication.[13] Some of these compounds displayed IC₅₀ values in the low micromolar range (1.0 - 1.8 µM) and antiviral activity with EC₅₀ values around 4.3 - 5.4 µM.[13]

The anti-inflammatory activity of some triazole derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid has been demonstrated in vivo, showing efficacy comparable to or greater than indomethacin and celecoxib in a rat paw edema model.[14]

Applications in Drug Discovery and Development